molecular formula C5H14P2 B14297104 tert-Butyl(phosphanylmethyl)phosphane CAS No. 113388-18-4

tert-Butyl(phosphanylmethyl)phosphane

Cat. No.: B14297104
CAS No.: 113388-18-4
M. Wt: 136.11 g/mol
InChI Key: URPDJZKCFNUICC-UHFFFAOYSA-N
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Description

tert-Butyl(phosphanylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a tert-butyl group and a methyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(phosphanylmethyl)phosphane can be synthesized through the reaction of tert-butylphosphine with chloromethylphosphine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the deprotonation of the phosphine group, followed by nucleophilic substitution with chloromethylphosphine .

Industrial Production Methods

Industrial production of this compound often involves the use of Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used method for synthesizing tertiary phosphines . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(phosphanylmethyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phosphine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve halogenated compounds as substrates .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(phosphanylmethyl)phosphane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl(phosphanylmethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s phosphine groups can donate electron density to metal atoms, stabilizing reactive intermediates and facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(phosphanylmethyl)phosphane include:

Uniqueness

This compound is unique due to its specific combination of tert-butyl and methyl groups attached to the phosphorus atoms. This unique structure imparts distinct steric and electronic properties, making it particularly useful in certain catalytic applications where other tertiary phosphines may not be as effective .

Properties

CAS No.

113388-18-4

Molecular Formula

C5H14P2

Molecular Weight

136.11 g/mol

IUPAC Name

tert-butyl(phosphanylmethyl)phosphane

InChI

InChI=1S/C5H14P2/c1-5(2,3)7-4-6/h7H,4,6H2,1-3H3

InChI Key

URPDJZKCFNUICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PCP

Origin of Product

United States

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